2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene
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Overview
Description
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyphenoxy group, and a propoxy group attached to a methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene typically involves multiple steps. One common approach is to start with the bromination of 4-methylbenzene to introduce the bromine atom. This is followed by the attachment of the propoxy group through a nucleophilic substitution reaction. Finally, the methoxyphenoxy group is introduced via an etherification reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The molecular targets and pathways involved can vary, but often include interactions with active sites on enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
- 2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene
- 2-bromo-1-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene
Uniqueness
What sets 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications, such as targeted enzyme inhibition or specific chemical syntheses.
Properties
IUPAC Name |
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-7-8-17(16(18)11-13)21-10-4-9-20-15-6-3-5-14(12-15)19-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHDELCTWQXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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